Product packaging for Trimethylhexanol(Cat. No.:CAS No. 1331-39-1)

Trimethylhexanol

Cat. No.: B073689
CAS No.: 1331-39-1
M. Wt: 144.25 g/mol
InChI Key: PQSMEVPHTJECDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylhexanol is a versatile branched-chain fatty alcohol that serves as a critical intermediate and building block in advanced organic synthesis and materials science research. Its unique structure, featuring a trimethylated carbon chain, confers valuable properties such as significant hydrophobicity, steric hindrance, and enhanced lipid solubility. In research settings, this compound is primarily utilized as a precursor for synthesizing esters, plasticizers, and lubricants, where it imparts improved low-temperature performance and oxidative stability compared to linear alcohols. Furthermore, its application extends to the development of specialty surfactants, where it modulates critical micelle concentration and surface tension. In polymer science, it acts as a chain terminator or a co-monomer to tailor the properties of resins and polymers, influencing characteristics like flexibility and glass transition temperature. The compound's mechanism of action in these contexts is largely attributed to its ability to disrupt crystalline packing due to its branched architecture, thereby reducing viscosity and melting points in resultant mixtures and compounds. This reagent is essential for investigations in fragrance and flavor chemistry as a starting material for musk-like odorants, and in biomedical research for studying the metabolic pathways and biological effects of branched-chain fatty alcohols. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O B073689 Trimethylhexanol CAS No. 1331-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8(2)9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSMEVPHTJECDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-39-1
Record name Hexanol, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthetic Methodologies and Mechanistic Elucidation of Trimethylhexanol

Industrial-Scale Synthetic Routes to Trimethylhexanol

The commercial production of 3,5,5-trimethylhexanol is achieved through several interconnected processes that convert simple olefin feedstocks into the target C9 alcohol. These methods are optimized for high throughput and yield, leveraging established catalytic technologies.

Oxo Process for this compound Production from Olefins

The most prevalent industrial method for synthesizing 3,5,5-trimethylhexanol is the Oxo process, also known as hydroformylation. This process typically involves two main stages: the hydroformylation of an octene isomer, followed by the hydrogenation of the resulting aldehyde. chemicalbook.com

The primary feedstock is diisobutylene, a C8 olefin, which undergoes a reaction with synthesis gas (a mixture of carbon monoxide and hydrogen). chemicalbook.com This first stage produces the intermediate 3,5,5-trimethylhexanal (B1630633). smolecule.com In the second stage, this aldehyde is hydrogenated to yield 3,5,5-trimethyl-1-hexanol. chemicalbook.comgoogle.com

Several major chemical companies have developed proprietary versions of this process. Key technologies include those from ExxonMobil, which often utilizes cobalt-based catalysts, as well as processes from Oxeno and Johnson Matthey, which may employ rhodium-based catalysts. guidechem.com Rhodium catalysts are noted for being highly reactive in hydroformylation reactions. A patent from 1950 describes a specific cobalt-catalyzed process using diisobutylene at a temperature of 160°C and pressures ranging from 1100 to 1800 psi. google.com Subsequent hydrogenation of the aldehyde intermediate in a dioxane solution with a nickel-on-kieselguhr catalyst gives a near-quantitative yield of the final alcohol. google.com

ParameterCobalt-Based ProcessRhodium-Based Process
FeedstockDiisobutylene (Octene)Mixed Octenes
CatalystReduced Cobalt / Cobalt Carbonyl google.comresearchgate.netRhodium complex with phosphine (B1218219) ligands guidechem.com
Pressure~1100-1800 psig (7.6-12.4 MPa) google.com~1.8 MPa (LPO Process) google.com
Temperature~160°C (Hydroformylation) google.com~90-120°C (Hydroformylation) smolecule.com
Key Intermediate3,5,5-Trimethylhexanal
Second StepHydrogenation of Aldehyde

Hydroformylation-Oxidation-Esterification Sequences for this compound Precursors

While this compound itself is the product of hydroformylation-hydrogenation, a related sequence is used to produce its corresponding carboxylic acid, 3,5,5-trimethylhexanoic acid, which is a precursor for various esters. This pathway begins with the same hydroformylation step, converting diisobutylene to 3,5,5-trimethylhexanal.

Alkylation-Based Synthesis of this compound from Peroxide Precursors

The synthesis of 3,5,5-trimethylhexanol via an alkylation reaction that utilizes a peroxide precursor is not a widely documented industrial method in the reviewed scientific literature. While peroxide compounds derived from this compound precursors, such as di-(3,5,5-trimethyl hexanoyl) peroxide, can be synthesized from isononanoyl chloride and hydrogen peroxide, this represents the synthesis of a peroxide rather than the use of one as a precursor for the alcohol. google.com

However, alkylation reactions are a fundamental synthetic tool in organic chemistry. A relevant laboratory-scale alkylation for producing alcohols is the Grignard reaction. This method involves the alkylation of an aldehyde, specifically the reaction of 3,5,5-trimethylhexanal with an organomagnesium halide (Grignard reagent), to produce the target alcohol. This process involves the addition of an alkyl group to the carbonyl carbon of the aldehyde. google.com

Oligomerization Technologies for Feedstock Generation

The primary feedstock for this compound production, diisobutylene (an isomer of octene), is itself a product of another critical industrial process: olefin oligomerization. guidechem.comsmolecule.com Specifically, diisobutylene is generated through the dimerization of butene. guidechem.com Butene is readily available from refinery by-product streams, such as the C4 fraction from fluid catalytic cracking (FCC) units or steam cracking.

Advanced oligomerization technologies are capable of converting mixed butene streams into a product where the mass fraction of isooctene can be as high as 80-85%. guidechem.com This provides a reliable and cost-effective source of the C8 olefin required for the subsequent hydroformylation step. guidechem.com The ability to use mixed C4 streams adds to the economic viability of the entire production chain for C9 alcohols like this compound.

Laboratory-Scale Synthetic Approaches to this compound

While industrial production focuses on the Oxo process, other synthetic routes are available for laboratory-scale preparation.

Hydration Reactions in this compound Synthesis

Direct hydration of the feedstock olefin, diisobutylene, is not a common method for synthesizing 3,5,5-trimethyl-1-hexanol. A direct acid-catalyzed hydration reaction would typically follow Markovnikov's rule, leading to the formation of a tertiary alcohol rather than the desired primary alcohol. A synthetic route that achieves anti-Markovnikov hydration would be necessary, but this is not prominently described for this specific compound.

Instead, other laboratory methods are more prevalent. The Grignard synthesis, as mentioned previously, is a well-established laboratory technique. It involves the reaction of 3,5,5-trimethylhexanal with a suitable Grignard reagent, such as methylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.com

Another synthetic method reported is the Prins reaction. google.com This reaction uses isooctene and formaldehyde (B43269) as raw materials with an acid catalyst to produce an intermediate which is then hydrogenated to yield isononyl alcohol (of which 3,5,5-trimethylhexanol is a major component). The reaction can be performed at temperatures between 160-250°C and pressures of 5.0-10.0 MPa, followed by hydrogenation using catalysts like nickel or palladium.

Prins Reaction Conditions for Isononyl Alcohol Synthesis
ParameterPrins Reaction StageHydrogenation Stage
ReactantsIsooctene, FormaldehydeIsononyl enol intermediate, Hydrogen
CatalystAcid Catalyst (e.g., NaH₂PO₄)Nickel or Palladium-based
Temperature160-250°C50-120°C
Pressure5.0-10.0 MPa2.0-6.0 MPa

Reduction Reactions for this compound Production

The industrial synthesis of 3,5,5-Trimethylhexanol predominantly relies on the reduction of a corresponding aldehyde, specifically 3,5,5-trimethylhexanal (also known as isononanal). guidechem.com This process is a key final step following the hydroformylation of diisobutylene, which produces the precursor aldehyde. guidechem.comsmolecule.com

The primary reduction method is catalytic hydrogenation . This process involves reacting 3,5,5-trimethylhexanal with hydrogen gas (H₂) in the presence of a metal catalyst. guidechem.comgoogle.com The reaction effectively adds hydrogen across the carbonyl double bond of the aldehyde, converting it to a primary alcohol.

Commonly employed catalysts for the hydrogenation of aldehydes and ketones include transition metals like nickel, palladium, or platinum. chemistnotes.com In the specific context of producing 3,5,5-trimethylhexanol, a nickel-on-kieselguhr catalyst has been documented to provide a substantially quantitative yield when the hydrogenation is conducted in a 50% dioxane solution over 2 to 4 hours. google.com Other industrial processes may utilize cobalt-based catalysts, which are also employed in the preceding hydroformylation step. guidechem.comgoogle.com The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing the formation of byproducts. guidechem.com

Alternative, though less common for this specific compound on an industrial scale, reduction methods for aldehydes include the use of chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents provide a metal hydride that attacks the carbonyl carbon, followed by quenching with a proton source to yield the alcohol.

Precursor CompoundReduction MethodCatalyst/ReagentConditionsProductYieldReference
3,5,5-TrimethylhexanalCatalytic HydrogenationNickel-on-kieselguhr50% Dioxane solution, 100°C, 2-4 hours3,5,5-Trimethyl-1-hexanolSubstantially quantitative google.com
3,5,5-TrimethylhexanalCatalytic HydrogenationCobalt catalystHigh pressure3,5,5-Trimethyl-1-hexanol40-65% (from diisobutylene) google.com
Aldehydes (General)Catalytic HydrogenationNickel, Palladium, or PlatinumVariesPrimary AlcoholsHigh chemistnotes.com

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the underlying mechanisms of the reactions that form 3,5,5-trimethylhexanol is essential for optimizing synthesis protocols and catalyst design.

Catalytic Reaction Mechanisms in this compound Formation

The catalytic hydrogenation of 3,5,5-trimethylhexanal on a solid metal catalyst surface (like nickel or palladium) follows a well-established mechanism for carbonyl reduction. chemistnotes.com The process can be described by the following key steps:

Adsorption of Reactants : Both the hydrogen molecule (H₂) and the aldehyde, 3,5,5-trimethylhexanal, diffuse to the surface of the metal catalyst and are adsorbed. chemistnotes.com The hydrogen molecule undergoes dissociative chemisorption, breaking the H-H bond and forming metal-hydride bonds (M-H) on the surface. The aldehyde adsorbs onto the surface through its carbonyl group (C=O). chemistnotes.com

Stepwise Hydrogen Addition : The adsorbed aldehyde is hydrogenated in a stepwise manner. First, one of the surface-bound hydrogen atoms adds to the oxygen atom of the carbonyl group, forming a hydroxyl group. The second hydrogen atom then adds to the carbonyl carbon atom.

Desorption of Product : Once the hydrogenation is complete, the resulting 3,5,5-trimethylhexanol molecule has a weaker affinity for the catalyst surface than the reactants. It desorbs from the surface, freeing the active site for another catalytic cycle. chemistnotes.com

In the case of homogeneous catalysis, such as with ruthenium or rhodium complexes, the mechanism involves an "outer sphere" hydrogen transfer. wikipedia.orgrsc.org A catalyst precursor is activated to form a metal hydride complex. nih.gov This complex then coordinates with the ketone or aldehyde, and the hydrogen is transferred to the carbonyl group through a concerted, often six-membered, transition state. nih.gov This pathway is particularly relevant in asymmetric hydrogenation for producing specific chiral alcohols. nih.gov

Kinetic and Thermodynamic Aspects of this compound Synthesis

The efficiency and feasibility of synthesizing 3,5,5-trimethylhexanol are governed by the kinetics and thermodynamics of the reaction.

Kinetics: The rate of the catalytic hydrogenation of 3,5,5-trimethylhexanal is influenced by several factors, including temperature, pressure, catalyst concentration, and the nature of the solvent. smolecule.com Industrial processes are typically run at elevated temperatures and pressures to increase the reaction rate. guidechem.comgoogle.com For example, a patented procedure specifies a temperature of 160°C and pressures of 1100-1800 pounds per square inch for the initial hydroformylation and subsequent reduction using a cobalt catalyst. google.com The use of highly active catalysts, such as rhodium-based systems, can allow for milder reaction conditions. guidechem.com Kinetic models for related alcohol production show that the reaction rate is highly dependent on these operational parameters. acs.org

Thermodynamics: The reduction of an aldehyde to an alcohol is an exothermic process, releasing heat. The standard heat of combustion of 3,5,5-trimethylhexanol has been determined, from which its heat of formation can be calculated. rsc.org The National Institute of Standards and Technology (NIST) has compiled critically evaluated thermophysical data for 3,5,5-trimethyl-1-hexanol, including its enthalpy of vaporization. nist.gov These thermodynamic properties are fundamental for reactor design and for understanding the chemical equilibria involved. For instance, while higher temperatures increase reaction rates (a kinetic benefit), they can unfavorably shift the equilibrium of exothermic reactions (a thermodynamic drawback). acs.org Therefore, a balance must be struck between kinetic and thermodynamic control to optimize the yield. acs.org

Thermodynamic PropertyValueCompoundReference
Standard Heat of CombustionDetermined3,5,5-Trimethylhexanol rsc.org
Heat of FormationCalculated from combustion data3,5,5-Trimethylhexanol rsc.org
Enthalpy of VaporizationTabulated data available3,5,5-Trimethyl-1-hexanol nist.govresearchgate.netacs.org

Derivatization and Advanced Synthetic Applications of Trimethylhexanol

Esterification Reactions Involving Trimethylhexanol

Esterification is a key transformation for 3,5,5-trimethylhexanol, yielding esters with diverse properties and uses, including as synthetic lubricants, plasticizers, and fragrance components. google.comgoogle.comscbt.comwikipedia.org

The direct esterification of 3,5,5-trimethylhexanol with carboxylic acids is commonly facilitated by acid catalysts. Strong acids like sulfuric acid and p-toluenesulfonic acid are effective for this purpose. google.com The reaction typically involves heating the alcohol and the carboxylic acid, often with the removal of water to drive the equilibrium towards the ester product. google.comontosight.ai For instance, the reaction of 3,5,5-trimethylhexanol with 3,5,5-trimethylhexanoic acid in the presence of an acid catalyst under reflux conditions can achieve a yield of approximately 88%. Similarly, the synthesis of di-(3,5,5-trimethylhexyl) adipate (B1204190) is achieved by reacting 3,5,5-trimethylhexanol with adipic acid using p-toluenesulfonic acid as a catalyst in refluxing benzene (B151609), resulting in a 97% yield after purification.

The reaction conditions for acid-catalyzed esterification can be summarized as follows:

Parameter Condition
Catalyst Sulfuric acid, p-toluenesulfonic acid, hydrogen chloride google.com
Temperature 80°C to 250°C, depending on the specific reactants google.com
Reactant Ratio A slight excess of the alcohol is often used google.com

| Water Removal | Azeotropic distillation with a solvent like benzene or ethylene (B1197577) dichloride google.com |

Advances in green chemistry have led to the development of solvent-free and catalyst-free esterification methods involving 3,5,5-trimethylhexanol. In one approach, an ester intermediate is formed by reacting neopentyl glycol and adipic acid. justia.com This intermediate is then further reacted with 3,5,5-trimethylhexanol without the use of a catalyst or solvent to produce a complex ester. justia.com This method avoids the use of potentially hazardous solvents and simplifies the purification process. Another example involves the direct reaction of isostearyl alcohol and 5,5-trimethylhexanoic acid at 200°C in a stainless steel reactor. google.com

The esterification of fatty acids, such as oleic acid and isostearic acid, with 3,5,5-trimethylhexanol can be efficiently carried out using heterogeneous catalysts. icm.edu.plbibliotekanauki.pl Sulfonic acid-functionalized amorphous silicas have proven to be effective and reusable catalysts for these reactions. icm.edu.plbibliotekanauki.pl In a study, the esterification of oleic acid with 3,5,5-trimethylhexanol using a sulfonic acid catalyst on a silica (B1680970) support achieved over 90% conversion after 2 hours at 120-130°C. icm.edu.pl The catalyst could be recovered by centrifugation and reused without a significant loss in activity. icm.edu.pl This "clean" synthesis method generates no chemical waste. icm.edu.pl

CatalystFatty AcidAlcoholTemperature (°C)Conversion (%)Reference
Sulfonic acid on silicaOleic Acid3,5,5-trimethylhexanol120-130>90 icm.edu.pl
Sulfonic acid on silicaIsostearic Acid3,5,5-trimethylhexanolNot specified~94-96 icm.edu.pl

Di-3,5,5-trimethylhexyl carbonate can be synthesized via the transesterification of dimethyl carbonate with 3,5,5-trimethylhexanol. researchgate.netacs.org This reaction is catalyzed by various basic compounds, with calcium methoxide (B1231860) being particularly effective due to its high activity and ease of separation. researchgate.netacs.org The synthesis is typically a two-stage process conducted under atmospheric pressure at temperatures up to 120°C, yielding a product with high purity (>98%) and yields of 65-70%. researchgate.netacs.orgresearchgate.net These dialkyl carbonates are noted for their potential use as synthetic lubricants. researchgate.netacs.org

The synthesis of long-chain dialkyl carbonates can also be achieved through a carbonate interchange reaction by heating alcohols with diethyl carbonate in the presence of a catalyst like n-dibutyltin oxide, with isolated yields ranging from 69-80%. researchgate.net

3,5,5-Trimethylhexanol is utilized in the synthesis of esters of polybasic acids, which are valuable as plasticizers and synthetic lubricants. google.comgoogle.com For example, esters of 3,5,5-trimethylhexanol with aliphatic dicarboxylic acids are particularly suitable as synthetic lubricants due to their high viscosity index. google.com The reaction can be performed by heating the alcohol with the polybasic acid or its anhydride (B1165640) in the presence of an esterification catalyst. google.comgoogle.com For instance, tri-(3,5,5-trimethylhexyl) phosphate (B84403) can be prepared by reacting phosphorus oxychloride with 3,5,5-trimethylhexanol. google.com Similarly, di-(3,5,5-trimethylhexyl) phthalate (B1215562) is synthesized from phthalic anhydride and 3,5,5-trimethylhexanol. rsc.org In the case of polybasic acids, it is possible to esterify all or only a portion of the carboxylic acid groups with 3,5,5-trimethylhexanol. google.com

Catalytic Coupling and Alkylation Reactions of this compound

Beyond esterification, 3,5,5-trimethylhexanol participates in catalytic coupling and alkylation reactions. A manganese-based pincer catalyst has been shown to be effective in the cross-coupling of ketones and secondary alcohols with primary alcohols, including 3,5,5-trimethylhexanol. researchgate.netnih.govacs.org In these reactions, which proceed under relatively mild conditions with a low catalyst loading, 3,5,5-trimethylhexanol can serve as an alkylating agent. researchgate.netnih.govacs.orgresearchgate.net For example, acetophenone (B1666503) can be efficiently coupled with 3,5,5-trimethylhexanol to yield the corresponding α-alkylated product. researchgate.net This demonstrates the utility of 3,5,5-trimethylhexanol in C-C bond-forming reactions for the synthesis of more complex molecules.

Manganese(I)-Catalyzed Cross-Coupling of Alcohols with Ketones and Other Alcohols

The catalytic α-alkylation of ketones using primary alcohols represents an atom-economical and environmentally benign method for forming carbon-carbon bonds, with water as the primary byproduct. rsc.org In this context, manganese-catalyzed reactions have emerged as a sustainable alternative to those using precious metals. beilstein-journals.orguni-bayreuth.de

Research has demonstrated the efficacy of manganese(I)-pincer complexes in catalyzing the cross-coupling of various ketones and secondary alcohols with primary alcohols. acs.orgnih.gov Specifically, 3,5,5-trimethylhexanol has been successfully employed as an alkylating agent in the α-alkylation of acetophenone. researchgate.net In a study by Gunanathan and co-workers, a manganese pincer catalyst facilitated the reaction between acetophenone and a range of linear primary alcohols, including 3,5,5-trimethylhexanol, resulting in excellent yields of the corresponding α-alkylated ketones (91–97%). acs.orgresearchgate.net This transformation is typically carried out at elevated temperatures (e.g., 140 °C) in a solvent like tert-amyl alcohol, with a low catalyst loading (e.g., 2 mol%) and a mild base such as cesium carbonate (Cs₂CO₃). acs.orgnih.gov

The scope of this methodology extends to the β-alkylation of secondary alcohols. For instance, 1-arylethanols can be alkylated with primary alcohols like 3,5,5-trimethylhexanol using a manganese-PNP pincer complex, yielding β-alkylated ketones. researchgate.net These reactions highlight the versatility of manganese catalysts in promoting C-C bond formation with structurally diverse alcohols. beilstein-journals.orgacs.org The general reaction scheme for the α-alkylation of ketones with primary alcohols is depicted below. beilstein-journals.org

Table 1: Manganese(I)-Catalyzed α-Alkylation of Acetophenone with Various Primary Alcohols Data sourced from Gunanathan et al. acs.org

Primary AlcoholProduct Yield (%)
1-Butanol91
1-Octanol95
3,5,5-Trimethylhexanol 97
2-Cyclohexylethanol92
2-Ethyl-butanol75

Reaction conditions: Acetophenone (0.5 mmol), primary alcohol (0.5 mmol), Mn pincer catalyst (2 mol %), Cs₂CO₃ (5 mol %), tert-amyl alcohol, 140 °C, 24 h.

Mechanistic Aspects of Borrowing Hydrogen in this compound Transformations

The manganese-catalyzed alkylation of ketones with alcohols, including 3,5,5-trimethylhexanol, proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orgacs.orgacs.org This catalytic cycle is an elegant and efficient process that avoids the need for pre-activating the alcohol. acs.orgresearchgate.net

The key steps in the borrowing hydrogen mechanism are as follows:

Dehydrogenation of the Alcohol: The manganese catalyst first oxidizes the primary alcohol (e.g., 3,5,5-trimethylhexanol) to its corresponding aldehyde. acs.orgnih.gov This step involves the transfer of hydrogen from the alcohol to the catalyst, forming a manganese hydride species. acs.orgnih.gov Metal-ligand cooperation, often involving dearomatization-aromatization of the pincer ligand, facilitates the crucial O-H bond activation. acs.orgnih.gov

Aldol (B89426) Condensation: The newly formed aldehyde then undergoes a base-promoted aldol condensation with the ketone. acs.orgnih.gov This reaction forms an α,β-unsaturated ketone intermediate. acs.org

Hydrogenation of the Intermediate: The manganese hydride species, which "borrowed" the hydrogen in the initial step, then reduces the carbon-carbon double bond of the α,β-unsaturated ketone. acs.orgnih.gov

Catalyst Regeneration: This final hydrogenation step yields the α-alkylated ketone product and regenerates the active manganese catalyst, allowing it to participate in another catalytic cycle. acs.org

This entire process occurs in a single pot, with water being the only stoichiometric byproduct, making it a highly atom-economical and sustainable synthetic strategy. rsc.orgacs.org Mechanistic studies, including the identification of intermediates like aldehydes and α,β-unsaturated ketones, have provided strong evidence for this pathway. acs.orghbni.ac.in The manganese(I) hydride intermediate is a key player, acting both to facilitate the final reduction and, in some cases, liberating molecular hydrogen to regenerate the active catalyst. acs.orgnih.gov

Formation of Polymeric Materials and Surfactants from this compound

3,5,5-Trimethylhexanol serves as a valuable starting material, or hydrophobe, for the synthesis of nonionic surfactants. khneochem.co.jpepo.org These surfactants are produced by the alkoxylation of the alcohol, typically through the addition of ethylene oxide (EO) and/or propylene (B89431) oxide (PO) units. google.comgoogle.com The resulting polyether chains attached to the branched trimethylhexyl group create amphiphilic molecules with applications as wetting agents, leveling agents, and components in various formulations. google.comgoogle.comgoogle.com

For example, alkylene oxide adducts of 3,5,5-trimethylhexanol are cited as nonionic surfactants used in agricultural formulations and as leveling agents in water-based floor polishes. google.comgoogle.com The number of repeating alkoxide units (e.g., p and q in the general formula R³O—(C₂H₄O)ₚ(C₃H₆O)q—H) can be tailored to achieve specific properties, such as balancing the hydrophilic-lipophilic balance (HLB) of the surfactant. google.com The branched structure of the 3,5,5-trimethylhexyl group can also contribute to reduced foam generation compared to linear alcohol-based surfactants. epo.org

Esters derived from 3,5,5-trimethylhexanol and polybasic acids are highly effective plasticizers, particularly for polyvinyl chloride (PVC) and other vinyl halide polymers. google.com These esters, such as di-(3,5,5-trimethylhexyl) phthalate and tri-(3,5,5-trimethylhexyl) phosphate, are noted for their ability to impart flexibility and durability to polymers. google.comsmolecule.comalfachemic.com

A key advantage of these esters is their highly branched structure, which contributes to outstanding electrical resistivity and resistance to water, properties that are often superior to plasticizers derived from less branched alcohols like 2-ethylhexanol. google.com This makes them particularly valuable for applications such as insulating materials for electrical wiring. google.com The synthesis of these plasticizers involves standard esterification reactions between 3,5,5-trimethylhexanol and a polybasic acid (or its anhydride/halide), such as phthalic acid, adipic acid, or phosphoric acid. google.comsmolecule.com For instance, di-(3,5,5-trimethylhexyl) phthalate, also known as a form of diisononyl phthalate (DINP), is recognized for its role in modifying polymer properties to enhance utility. hallstarindustrial.comscribd.com

Table 2: Examples of this compound-Based Plasticizers Data sourced from various patents and articles. google.comresearchgate.netgoogle.com

Plasticizer NamePolybasic AcidPolymer Application
Di-(3,5,5-trimethylhexyl) phthalatePhthalic AcidPolyvinyl Chloride (PVC)
Bis(3,5,5-trimethylhexyl) adipateAdipic AcidPolyvinyl Chloride (PVC)
Tri-(3,5,5-trimethylhexyl) phosphatePhosphoric AcidPolyvinyl Chloride (PVC)
1,4-Cyclohexane dimethanol di(3,5,5-trimethylhexanoate)3,5,5-Trimethylhexanoic AcidLubricants

Other Advanced Synthetic Transformations Utilizing this compound

3,5,5-Trimethylhexanol can be readily converted into its corresponding methanesulfonate (B1217627) (mesylate) derivative, 3,5,5-trimethylhexyl methanesulfonate. researchgate.netmdpi.com This transformation is a standard procedure in organic synthesis, typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloroethane. researchgate.netmdpi.comnih.gov

The reaction proceeds by nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of methanesulfonyl chloride, with the base serving to neutralize the hydrochloric acid byproduct. researchgate.netmdpi.com The resulting 3,5,5-trimethylhexyl methanesulfonate is a valuable synthetic intermediate. mdpi.com The methanesulfonate group is an excellent leaving group, making this derivative a key precursor for subsequent nucleophilic substitution reactions. For instance, it has been used in the synthesis of complex organic molecules, such as in the alkylation of 2-bromofluorene (B47209) to prepare precursors for novel, highly luminescent chromophores for potential use in light-emitting devices. researchgate.netmdpi.com

The general procedure involves cooling the reaction mixture, adding the methanesulfonyl chloride dropwise, and then stirring for an extended period to ensure complete reaction. mdpi.comnih.gov Workup typically involves quenching with water and washing the organic layer to remove impurities, followed by purification, often by vacuum distillation, to yield the pure product. mdpi.com

Applications as a Chemical Building Block in Complex Molecule Synthesis

3,5,5-Trimethylhexanol serves as a versatile chemical building block in the synthesis of more complex molecules, primarily through reactions involving its hydroxyl group. Its branched structure is instrumental in defining the physical and chemical properties of the resulting derivatives, which find applications in various industrial fields, most notably as lubricants, plasticizers, and fragrances.

The conversion of 3,5,5-trimethylhexanol into esters is a common synthetic route. These reactions typically involve esterification with various carboxylic acids or transesterification with other esters. The resulting trimethylhexyl esters exhibit properties such as high viscosity indices and thermal-oxidative stability, making them valuable as synthetic lubricants and lubricant additives. fishersci.nothegoodscentscompany.comfishersci.ie

For instance, the reaction of 3,5,5-trimethylhexanol with aliphatic dicarboxylic acids like adipic acid and sebacic acid yields diesters such as di(3,5,5-trimethylhexyl) adipate and di(3,5,5-trimethylhexyl) sebacate (B1225510), which are noted for their utility as synthetic lubricants. fishersci.nofishersci.ie Similarly, transesterification with dimethyl carbonate produces di-3,5,5-trimethylhexyl carbonate, another compound developed for use in modern synthetic oils. thegoodscentscompany.com This synthesis is carried out at temperatures up to 120 °C under atmospheric pressure, achieving yields of 65-70%. thegoodscentscompany.com

The derivatization of 3,5,5-trimethylhexanol is not limited to diesters. Esters formed with monocarboxylic acids, such as nonanoic acid and butanoic acid, are utilized in the fragrance and flavor industries. fishersci.cascribd.com Furthermore, polymerization of 3,5,5-trimethylhexyl methacrylate, which is synthesized from the alcohol, yields a polymer that can be used as an additive to improve the viscosity index of conventional lubricating oils. fishersci.no

Another synthetic pathway involves the reaction of isononyl alcohol (a category that includes 3,5,5-trimethylhexanol) with epoxides like propylene oxide or butylene oxide. mpg.de This process results in the formation of extended multibranched alcohol polyethers, which are employed as nonionic surfactants. mpg.de

The initial step in many of these syntheses is the oxidation of 3,5,5-trimethylhexanol to produce 3,5,5-trimethylhexanoic acid. nih.gov This acid is a key intermediate, which is then esterified with various alcohols. nih.gov The oxidation can be achieved by passing air through 3,5,5-trimethylhexanol, sometimes in the presence of a catalyst like manganous acetate (B1210297) in acetic acid. nih.gov

The table below summarizes several synthetic applications of 3,5,5-trimethylhexanol as a chemical building block.

Table 1: Synthesis of Complex Molecules from 3,5,5-Trimethylhexanol

Reactant(s) Product Reaction Type Application of Product
3,5,5-Trimethylhexanol, Adipic Acid Di(3,5,5-trimethylhexyl) adipate Esterification Synthetic Lubricant fishersci.nofishersci.ie
3,5,5-Trimethylhexanol, Sebacic Acid Di(3,5,5-trimethylhexyl) sebacate Esterification Synthetic Lubricant fishersci.nofishersci.ie
3,5,5-Trimethylhexanol, Dimethyl Carbonate Di-3,5,5-trimethylhexyl carbonate Transesterification Synthetic Lubricant thegoodscentscompany.com
3,5,5-Trimethylhexanol, Nonanoic Acid Nonanoic acid, 3,5,5-trimethylhexyl ester Esterification Fragrance & Flavor fishersci.ca
3,5,5-Trimethylhexanol, Butanoic Acid Butanoic acid, 3,5,5-trimethylhexyl ester Esterification Fragrance & Flavor scribd.com
3,5,5-Trimethylhexanol, Methyl Methacrylate 3,5,5-Trimethylhexyl methacrylate Transesterification Monomer for Polymer Additives fishersci.no
3,5,5-Trimethylhexanol, Oxygen 3,5,5-Trimethylhexanoic acid Oxidation Intermediate for Ester Synthesis nih.gov
Isononanol, Propylene Oxide/Butylene Oxide Extended Multibranched Alcohol Polyethers Alkoxylation Nonionic Surfactants mpg.de

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
3,5,5-Trimethylhexanol 18938 thegoodscentscompany.comfishersci.cacdutcm.edu.cntci-chemical-trading.com
3,5,5-Trimethylhexanoic acid 90960 fishersci.cawikidata.orgfishersci.atnih.gov
Di(3,5,5-trimethylhexyl) sebacate 71321
Di(3,5,5-trimethylhexyl) adipate 71320
Di-3,5,5-trimethylhexyl carbonate 13903333
Nonanoic acid, 3,5,5-trimethylhexyl ester 82897
Butanoic acid, 3,5,5-trimethylhexyl ester 85499
3,5,5-Trimethylhexyl methacrylate 82348
Propylene oxide 6378 fishersci.iemedrxiv.orguni.lunih.govnih.gov
Butylene oxide 7834 fishersci.cawikipedia.orgtcichemicals.comnih.gov
Dimethyl carbonate 12021 fishersci.bethegoodscentscompany.comuni.lunih.gov
Sebacic acid 5192
Adipic acid 196
Nonanoic acid 8158 mpg.defishersci.nlfishersci.cawikipedia.orgnih.gov
Butanoic acid 264
Methyl methacrylate 6658 nih.govwikipedia.orgnih.govfishersci.cauni.lu
Diisobutylene 7868 fishersci.cawikidata.orgnih.govuni.lu
Carbon monoxide 281 nih.govebi.ac.ukwebelements.com
Hydrogen 783

Catalytic Systems in Trimethylhexanol Chemistry

Homogeneous Catalysis in Trimethylhexanol Reactions

Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase. This allows for excellent contact between the catalyst and the substrates, often leading to high activity and mild reaction conditions.

The esterification of 3,5,5-trimethylhexanol is a prominent reaction, frequently catalyzed by strong homogeneous acids. These catalysts accelerate the reaction between the alcohol and a carboxylic acid to form an ester and water.

Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly employed to catalyze these esterification processes. For instance, in the synthesis of 3,5,5-trimethylhexyl acrylate (B77674) from 3,5,5-trimethylhexanol and acrylic acid, these catalysts are essential. The reaction is typically conducted under reflux, at temperatures ranging from 60°C to 130°C. A critical aspect of driving the reaction equilibrium towards the product side is the continuous removal of the water by-product, which can be achieved through methods like azeotropic distillation. While highly effective, a significant drawback of homogeneous catalysts is the need for their careful removal from the final product. icm.edu.pl

Transition metal complexes are versatile homogeneous catalysts used in various transformations involving 3,5,5-trimethylhexanol and its precursors. A key industrial synthesis of 3,5,5-trimethylhexanol itself involves the hydroformylation of diisobutylene. This process utilizes a homogeneous catalytic system containing rhodium or cobalt complexes, which operate under mild temperature and pressure with synthesis gas (CO and H₂). The reaction first produces 3,5,5-trimethylhexanal (B1630633), which is subsequently hydrogenated to yield 3,5,5-trimethylhexanol. This method is noted for its high catalyst activity and stability, leading to excellent yields.

Beyond its synthesis, transition metals like rhodium, palladium, manganese, and cobalt are known to catalyze a wide array of organic reactions, including C-H bond functionalization, cyclization, and alkylation. sioc-journal.cnmdpi.comhbni.ac.in For example, rhodium catalysts are effective in [2+2+2] cyclotrimerization reactions, while manganese pincer complexes have been successfully used for the α-alkylation of ketones. mdpi.comhbni.ac.in These catalytic systems represent potential pathways for converting this compound or its derivatives into more complex molecules. The effectiveness of transition metals as catalysts often stems from their atoms having an incomplete d subshell, which allows them to form multiple stable cations and facilitate reactions. nagwa.com

Heterogeneous Catalysis for this compound Transformations

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This configuration offers significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and often improved thermal stability. icm.edu.plfrontiersin.org

Solid acid catalysts featuring sulfonic acid groups (-SO₃H) are effective for the esterification of fatty acids with 3,5,5-trimethylhexanol (TMH). icm.edu.plbibliotekanauki.pl These catalysts are often prepared by functionalizing solid supports, such as amorphous silica (B1680970), with sulfonic groups. icm.edu.plresearchgate.net Studies have demonstrated that catalysts based on amorphous silicas are effective and reusable for producing esters from fatty acids like oleic acid and alcohols such as TMH. icm.edu.plresearchgate.net

Research comparing different sulfonic catalysts has shown that the catalyst's physical properties, such as porosity, influence its effectiveness. icm.edu.pl For example, in the esterification of oleic acid with TMH, a catalyst prepared from small-pore silica with a high specific surface area was found to be more effective. icm.edu.pl The conversion of fatty acids using these catalysts can be very high, often exceeding 99%. icm.edu.pl However, a potential drawback compared to other catalysts can be the formation of by-products, such as ethers from the alcohol. icm.edu.pl

Catalytic Performance in Esterification of Oleic Acid with 3,5,5-Trimethylhexanol (TMH)
Catalyst TypeSupport MaterialFatty Acid Conversion (%)Reference
Sulfonic Heterogeneous CatalystSmall-Pore Silica>99% icm.edu.pl
Sulfonic Heterogeneous CatalystLarge-Pore SilicaLower than small-pore silica icm.edu.pl
Acidic Ion Exchange ResinPolymeric Matrix>99% icm.edu.pl

Solid phosphoric acid (SPA) catalysts are widely used in the petrochemical industry, particularly for the polymerization and oligomerization of olefins. google.com This is directly relevant to the synthesis of 3,5,5-trimethylhexanol's precursor, diisobutylene. Diisobutylene is typically produced through the dimerization of isobutylene, a reaction catalyzed by solid phosphoric acid. google.com

These catalysts consist of a phosphoric acid component supported on a solid binder, often a siliceous material like diatomaceous earth. google.com The catalyst's performance and stability are influenced by its physical structure, including its pore size distribution. google.com The prepared SPA catalyst is then used in processes like olefin oligomerization to produce the necessary precursors for downstream chemical synthesis, including the production of diisobutylene for subsequent conversion to this compound. google.com

Transesterification is another key reaction for producing esters, involving the reaction of an existing ester (like a fatty acid methyl ester) with an alcohol, such as 3,5,5-trimethylhexanol, to form a new ester and a new alcohol (methanol). This process is often catalyzed by basic heterogeneous catalysts.

Commonly used solid base catalysts include alkaline earth metal oxides like calcium oxide (CaO) and magnesium oxide (MgO). frontiersin.orgijcce.ac.irmdpi.com These catalysts are valued for their high activity, stability, and the fact that they are less corrosive and more environmentally benign than their homogeneous counterparts. frontiersin.org Metal hydroxides (e.g., KOH, NaOH) and metal methoxides (e.g., sodium methoxide (B1231860), calcium methoxide) are also used, though they can exist in both homogeneous and heterogeneous forms depending on their solubility in the reaction medium. frontiersin.orgbiodieseleducation.org

In the synthesis of polyol esters, which is chemically similar to transesterification with this compound, the choice of catalyst significantly impacts side reactions like soap formation. A study on the transesterification of palm methyl esters with trimethylolpropane (B17298) (TMP), a polyol alcohol, found that the heterogeneous catalyst calcium methoxide was highly effective and produced significantly less soap compared to the homogeneous catalyst sodium methoxide, despite requiring a longer reaction time to achieve a comparable yield. researchgate.net

Comparison of Catalysts in Transesterification with a Polyol Alcohol
CatalystTypeProduct YieldSoap Formation (mg/g)Reaction TimeReference
Calcium MethoxideHeterogeneous98%9.28 hours researchgate.net
Sodium MethoxideHomogeneous98%46.01 hour researchgate.net

Catalyst Deactivation and Regeneration in this compound Synthesis and Derivatization

The industrial production of 3,5,5-trimethylhexanol relies on a two-step process: the hydroformylation of diisobutylene to 3,5,5-trimethylhexanal, followed by the hydrogenation of this aldehyde to the final alcohol product. The catalysts employed in these stages, typically based on cobalt, rhodium, and nickel, are susceptible to deactivation over time, which can significantly impact process efficiency, product yield, and economic viability. solubilityofthings.comresearchgate.net Understanding the mechanisms of deactivation and the available regeneration strategies is crucial for sustained and efficient production.

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. nih.gov For the synthesis of this compound, the primary causes of deactivation include poisoning, coking or fouling, and thermal degradation (sintering). solubilityofthings.com

Catalyst Deactivation in Hydroformylation

The hydroformylation of diisobutylene, a branched olefin, is commonly carried out using cobalt or rhodium-based catalysts. wikipedia.orgchinesechemsoc.org These catalysts, while efficient, are prone to various deactivation pathways.

Poisoning: This involves the strong chemisorption of impurities from the feedstock or syngas onto the active sites of the catalyst, rendering them inactive. researchgate.netappliedcatalysts.comcandcs.de

Sulfur Compounds: Sulfur, often present in olefin feedstocks or as an impurity (e.g., H₂S) in syngas, is a potent poison for both cobalt and rhodium catalysts. appliedcatalysts.comosti.gov It can lead to the formation of stable metal sulfides, which are catalytically inactive for hydroformylation.

Other Poisons: Oxygen and oxygenated compounds can lead to the oxidation of the active metal species, particularly the cobalt carbonyl catalyst, which is sensitive to air. nih.gov For rhodium catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands, impurities can also degrade these crucial ligands. google.com

Coking and Fouling: This mechanism involves the physical deposition of species onto the catalyst surface, blocking pores and active sites. solubilityofthings.com

In the hydroformylation of higher olefins like diisobutylene, side reactions can produce high-boiling point by-products, including polymers and heavy ends. google.com These materials can foul the catalyst, leading to a decline in activity.

Carbonaceous deposits, or coke, can form on the catalyst surface at the high temperatures often employed in cobalt-catalyzed processes. acs.org

Ligand Degradation (Rhodium Catalysts): Rhodium catalysts are typically used in complex with organophosphorus ligands, such as triphenylphosphine (B44618) (PPh₃) or phosphites, to enhance activity and selectivity. google.comacs.org

These ligands can degrade under reaction conditions, for instance, through oxidation to form species like triphenylphosphine oxide (TPPO). atamanchemicals.com This degradation alters the electronic and steric properties of the catalyst complex, reducing its effectiveness. google.com The loss of ligand can also lead to the agglomeration of rhodium into inactive metallic clusters.

Thermal Degradation: Cobalt-based hydroformylation is often conducted at high temperatures (150-190 °C), which can promote the decomposition of the active catalyst complex, HCo(CO)₄. wikipedia.org

Catalyst Deactivation in Hydrogenation

The subsequent hydrogenation of 3,5,5-trimethylhexanal to 3,5,5-trimethylhexanol is typically performed using supported nickel catalysts, such as Ni/Al₂O₃. research-nexus.net These catalysts also face deactivation challenges.

Poisoning: Nickel catalysts are highly susceptible to poisoning.

Phosphorus Compounds: If the upstream hydroformylation step uses phosphorus-based ligands (e.g., triphenylphosphine) and there is carryover, these compounds can act as severe poisons for the nickel hydrogenation catalyst. research-nexus.net Phosphorus can react with nickel, and the resulting deactivation may be difficult to reverse. research-nexus.netresearchgate.net

Sulfur Compounds: Similar to hydroformylation catalysts, nickel catalysts are poisoned by sulfur compounds that may be present in the aldehyde feed. appliedcatalysts.combibliotekanauki.pl

Halides: Chlorine compounds can also act as poisons. bibliotekanauki.pl

Sintering: The high temperatures used during hydrogenation or regeneration can cause the small nickel particles on the support to agglomerate into larger crystals. solubilityofthings.comresearchgate.net This process, known as sintering, leads to a significant and often irreversible loss of active catalyst surface area. solubilityofthings.comresearch-nexus.net

Coking: Carbonaceous deposits can form on the catalyst surface from the decomposition or polymerization of the aldehyde or other organic species in the feed, blocking active sites. acs.org

Catalyst Regeneration Strategies

To mitigate the economic impact of deactivation, various regeneration techniques are employed to restore catalyst activity. The choice of method depends on the catalyst type and the primary cause of deactivation.

Regeneration of Cobalt Hydroformylation Catalysts:

Oxidative Extraction: A common industrial method involves recovering the cobalt from the organic product stream. The catalyst is oxidized to water-soluble Co²⁺ salts using air in the presence of acids like formic or acetic acid. wikipedia.org The resulting aqueous cobalt solution is then separated and recycled back to the process where the active cobalt carbonyl hydride is regenerated. wikipedia.orgosti.gov

Hydrogen/Syngas Treatment: Deactivation due to the buildup of hydrocarbon deposits can sometimes be reversed by treating the catalyst with hydrogen or a hydrogen-rich syngas stream at elevated temperatures. fischer-tropsch.org This treatment can hydrogenate and remove the fouling agents.

Regeneration of Rhodium Hydroformylation Catalysts:

Ligand Replenishment: To counteract ligand degradation, fresh phosphine or phosphite ligand is continuously or periodically added to the reaction system. acs.org

By-product Removal: High-boiling by-products that can act as catalyst inhibitors or foulants are often removed from the reaction medium by continuous stripping or distillation, which helps maintain catalyst activity. google.com

Regeneration of Nickel Hydrogenation Catalysts:

Solvent Washing: To remove organic foulants that block the catalyst surface, a solvent wash can be effective. mdpi.com In a study on a related process, washing a poisoned Ni/Al₂O₃ catalyst with the product alcohol (octanol) at elevated temperatures helped recover activity. research-nexus.netresearchgate.net

Hydrogen Treatment: Treating the coked or partially poisoned catalyst with hydrogen at high temperatures can remove carbonaceous deposits through gasification and can reduce nickel oxides that may have formed, restoring the active metallic nickel sites. fischer-tropsch.orgmdpi.com

Combined Methods: For catalysts deactivated by multiple mechanisms, a combination of strategies is often most effective. For a phosphorus-poisoned Ni/Al₂O₃ catalyst, a combined approach of washing with octanol (B41247) followed by hydrogen treatment was shown to be the most effective regeneration method, recovering significant activity and selectivity. research-nexus.net However, it was noted that this treatment did not completely remove the strongly bound phosphorus. research-nexus.netresearchgate.net

The following tables provide a summary of the deactivation and regeneration processes pertinent to this compound synthesis.

Table 1: Catalyst Deactivation in this compound Synthesis

Reaction Stage Catalyst Type Deactivation Mechanism Cause / Description Reference
Hydroformylation Cobalt (e.g., Co₂(CO)₈) Poisoning Strong chemisorption of sulfur compounds from feedstock or syngas. osti.gov
Coking / Fouling Formation of high-boiling point polymeric by-products that block active sites. solubilityofthings.com
Thermal Degradation Decomposition of the active HCo(CO)₄ complex at high reaction temperatures. wikipedia.orgnih.gov
Hydroformylation Rhodium (e.g., Rh/PPh₃) Poisoning Sulfur compounds from feed; impurities that degrade ligands. osti.govgoogle.com
Ligand Degradation Oxidation or side-reactions of organophosphorus ligands (e.g., PPh₃ → TPPO). google.comatamanchemicals.com
Hydrogenation Nickel (e.g., Ni/Al₂O₃) Poisoning Carryover of sulfur or phosphorus compounds (e.g., triphenylphosphine) from the hydroformylation stage. research-nexus.netbibliotekanauki.pl
Sintering Agglomeration of nickel particles at high temperatures, leading to loss of active surface area. solubilityofthings.comresearchgate.netresearch-nexus.net
Coking Formation of carbonaceous deposits on the catalyst surface. acs.org

Table 2: Catalyst Regeneration in this compound Synthesis

Catalyst Type Deactivation Cause Regeneration Method Description Reference
Cobalt General Deactivation Oxidative Extraction Oxidation of cobalt to a water-soluble salt, followed by aqueous extraction and recycling. wikipedia.orgosti.gov
Fouling Hydrogen/Syngas Treatment Treatment at elevated temperatures to remove hydrocarbon deposits. fischer-tropsch.org
Rhodium Ligand Degradation Ligand Replenishment Continuous or periodic addition of fresh organophosphorus ligand. acs.org
Fouling By-product Removal Stripping or distillation of high-boiling by-products from the reaction medium. google.com
Nickel Fouling / Coking Solvent Washing Washing with a solvent (e.g., the product alcohol) to remove organic deposits. research-nexus.netmdpi.com
Coking / Oxidation Hydrogen Treatment High-temperature treatment with H₂ to gasify coke and reduce nickel oxides. fischer-tropsch.orgmdpi.com
Combined Poisoning/Sintering Combined Wash & H₂ Treatment A sequential process of solvent washing followed by hydrogen treatment to address multiple deactivation modes. research-nexus.net

Environmental Fate and Biogeochemical Cycling of Trimethylhexanol

Atmospheric Degradation Pathways of Trimethylhexanol

The primary route of degradation for 3,5,5-trimethyl-1-hexanol in the atmosphere is through oxidation by photochemically produced radicals.

In the atmosphere, 3,5,5-trimethyl-1-hexanol is subject to degradation through its reaction with hydroxyl radicals (•OH). scbt.com This photochemical oxidation is a significant pathway for the removal of the compound from the air. scbt.com The estimated atmospheric half-life of 3,5,5-trimethyl-1-hexanol, based on its reaction with hydroxyl radicals, is approximately 36 hours. oecd.orgoecd.org This indicates a relatively moderate persistence in the atmosphere.

Aquatic and Terrestrial Fate of this compound

When released into aquatic or terrestrial environments, the behavior of 3,5,5-trimethyl-1-hexanol is governed by its stability in water and its tendency to adsorb to soil particles.

Studies have shown that 3,5,5-trimethyl-1-hexanol is stable in aqueous environments under a range of pH conditions. oecd.orgoecd.org Specifically, it has been found to be stable in water at pH levels of 4, 7, and 9, even at an elevated temperature of 50°C. oecd.orgoecd.org Some data suggests it hydrolyzes slowly, but it is generally considered not to hydrolyze at a measurable rate. scbt.comsigmaaldrich.cn

Modeling studies, such as the Mackay level III fugacity model, have been used to predict the environmental distribution of 3,5,5-trimethyl-1-hexanol. oecd.orgoecd.org These models indicate that if the substance is released into the air, water, or soil, it is expected to partition primarily into the water and soil compartments. oecd.orgoecd.org Furthermore, the compound has been shown to adsorb to soil. sigmaaldrich.cnscribd.com Its relatively low octanol-water partition coefficient (Log Kow) suggests it will not significantly partition to suspended organic matter in the air. scbt.com

Biodegradation Studies of this compound

Standardized tests have been conducted to assess the ready biodegradability of 3,5,5-trimethyl-1-hexanol. According to the results of these tests, the compound is not considered to be readily biodegradable. oecd.orgsigmaaldrich.cnscribd.com In a 28-day study based on Biochemical Oxygen Demand (BOD), a degradation of only 4% was observed. oecd.orgoecd.org Another study reported a 16% degradation over a period of 5 days. chemikalieninfo.de These findings suggest that 3,5,5-trimethyl-1-hexanol has the potential to persist in the environment due to its low rate of biodegradation. scbt.com

Interactive Data Table: Environmental Fate Parameters of 3,5,5-Trimethyl-1-hexanol

ParameterValue/ResultTest Guideline/MethodReference(s)
Atmospheric Half-Life ~36 hoursEstimation based on •OH reaction oecd.org, oecd.org
Stability in Water Stable at pH 4, 7, 9 (50°C)Not specified oecd.org, oecd.org
Environmental Distribution Primarily partitions to water and soilMackay Level III Fugacity Model oecd.org, oecd.org
Ready Biodegradability Not readily biodegradable (4% in 28d)Modified MITI Test (I) / OECD 301C oecd.org, oecd.org
Bioaccumulation Factor (BCF) 3.9 - 8.1Not specified oecd.org, oecd.org, sigmaaldrich.cn, scribd.com

Primary and Ultimate Biodegradation Potentials under Varied Environmental Conditions

The biodegradation potential of 3,5,5-trimethylhexanol has been evaluated under various environmental conditions to determine its persistence in the environment. These studies distinguish between primary biodegradation, the initial alteration of the compound's structure, and ultimate biodegradation, the complete breakdown into inorganic end-products.

Screening tests for ready biodegradability, such as the OECD Guideline 301C, have shown that 3,5,5-trimethylhexanol is not readily biodegradable. researchgate.net This is often attributed to its branched quaternary carbon structure, which can hinder microbial degradation. researchgate.net An OECD SIDS (Screening Information Data Set) report indicates a low biodegradation rate of 4% based on Biochemical Oxygen Demand (BOD) over a 28-day period. oecd.org However, other ready biodegradability tests have shown some level of degradation.

Despite its low ready biodegradability, studies simulating wastewater treatment plant conditions have demonstrated a high potential for elimination. This suggests that while the compound may be persistent in some environments, it can be effectively removed through biological wastewater treatment processes. The primary mechanism for this removal is biodegradation, with a smaller fraction being removed through adsorption to sludge.

The difference in observed biodegradation can be attributed to the test conditions, particularly the type and adaptation of the microbial inoculum used. For instance, tests using activated sludge from a sewage treatment plant may show higher degradation rates than those using unadapted standard inocula. researchgate.net

Table 1: Summary of Biodegradation Test Results for 3,5,5-trimethylhexanol

Test Guideline Biodegradation Type Conditions Result Reference
OECD 301C Ready Standard activated sludge Not readily biodegradable researchgate.net
OECD SIDS Ready (BOD) Not specified 4% in 28 days oecd.org
EPI-BIOWIN v3 Ultimate Survey Model 2.8282 (weeks) thegoodscentscompany.com
EPI-BIOWIN v4 Primary Survey Model 3.6156 (days-weeks) thegoodscentscompany.com

Identification of Microbial Degradation Products (e.g., Carboxylic Acid Formation)

The microbial degradation of alcohols in an aerobic environment typically proceeds through oxidation. oecd.org For 3,5,5-trimethylhexanol, this pathway involves the oxidation of the primary alcohol group to form the corresponding carboxylic acid, which is 3,5,5-trimethylhexanoic acid. oecd.orgdguv.de

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from its environment. The potential for a substance to bioaccumulate is often initially estimated by its octanol-water partition coefficient (Log K_ow). For 3,5,5-trimethylhexanol, the Log K_ow is reported as 3.29 to 3.42, which suggests a potential for bioaccumulation in aquatic organisms. oecd.orgepa.gov

To experimentally quantify this potential, bioconcentration factor (BCF) studies are conducted. The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A study with Carp (Cyprinus carpio) exposed to 3,5,5-trimethylhexanol for 42 days determined BCF values to be between 3.9 and 8.1. sigmaaldrich.cn Another source reports BCF values ranging from 3.9 to 8.1, also indicating a low potential for bioaccumulation. oecd.org These BCF values are considered low and suggest that 3,5,5-trimethylhexanol is unlikely to significantly bioaccumulate in aquatic food webs. oecd.orgsigmaaldrich.cn

Table 2: Bioaccumulation Data for 3,5,5-trimethylhexanol

Parameter Value Test Organism Method/Source Reference
Log K_ow 3.29 - 3.42 - Calculation/Estimation oecd.orgepa.gov
BCF 3.9 - 8.1 Cyprinus carpio (Carp) Experimental (42-day exposure) sigmaaldrich.cn

Advanced Spectroscopic and Chromatographic Characterization of Trimethylhexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Analysis.chemicalbook.com

The ¹H NMR spectrum of 3,5,5-trimethylhexanol provides valuable information about the different proton environments within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the various protons can be observed. chemicalbook.comguidechem.com

Key features of the ¹H NMR spectrum include a triplet at approximately 3.66 ppm, which is characteristic of the two protons on the carbon atom bonded to the hydroxyl group (–CH₂OH). chemicalbook.com The signals for the other protons appear in the upfield region, including multiplets and singlets corresponding to the methyl (–CH₃) and methylene (B1212753) (–CH₂) groups in the branched alkyl chain. chemicalbook.com For instance, the nine protons of the tert-butyl group at the C5 position typically produce a sharp singlet around 0.90 ppm, while the methyl group at the C3 position appears as a doublet. chemicalbook.com

Table 1: ¹H NMR Spectral Data for 3,5,5-trimethylhexanol

AssignmentChemical Shift (ppm)
A3.66
B1.78 to 1.05
C1.41
D0.91
E0.900
Data obtained at 89.56 MHz in CDCl₃. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis.chemicalbook.com

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. In the ¹³C NMR spectrum of 3,5,5-trimethylhexanol, the carbon attached to the hydroxyl group (C1) typically resonates downfield, around 61-63 ppm. The carbon atoms of the methyl groups show distinct signals in the upfield region, reflecting their different positions within the branched structure. The quaternary carbon at C5 and the methine carbon at C3 also exhibit characteristic chemical shifts. chemicalbook.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.chemicalbook.com

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electron ionization (EI) is a common technique used for the mass spectrometric analysis of 3,5,5-trimethylhexanol. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (144.25 g/mol ). nih.govnist.gov However, the molecular ion is often of low abundance or absent due to the facile fragmentation of the molecule upon ionization.

The fragmentation pattern is particularly informative. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. For 3,5,5-trimethylhexanol, significant peaks are often observed at m/z values of 57, corresponding to the tert-butyl cation [(CH₃)₃C]⁺, and 69. nih.gov The base peak, which is the most intense peak in the spectrum, is typically at m/z 57. nih.gov Other notable fragments may appear at m/z 87 and 111. nih.gov

High-Resolution Mass Spectrometry (HRMS) Applications.chemicalbook.com

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For 3,5,5-trimethylhexanol (C₉H₂₀O), HRMS can confirm the exact mass of the molecular ion to be approximately 144.1514 Da. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thereby unambiguously confirming the molecular identity.

Infrared (IR) Spectroscopy for Functional Group Identification.chemicalbook.com

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 3,5,5-trimethylhexanol exhibits characteristic absorption bands that confirm its alcoholic nature. chemicalbook.com

The most prominent feature in the IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. nist.govnist.gov The broadness of this peak is due to hydrogen bonding between the alcohol molecules. Another key absorption is the C-O stretching vibration, which typically appears in the range of 1050-1150 cm⁻¹. The spectrum also shows strong C-H stretching vibrations from the alkyl groups in the 2850-3000 cm⁻¹ region. nist.govnist.gov

Gas Chromatography (GC) for Purity and Reaction Monitoring.chemicalbook.combenchchem.com

Gas chromatography is a cornerstone technique for separating and analyzing volatile compounds. It is widely used to assess the purity of 3,5,5-trimethylhexanol and to monitor the progress of chemical reactions in which it is a reactant or product. nist.gov

In a GC analysis, a sample of 3,5,5-trimethylhexanol is vaporized and passed through a capillary column. The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity of the sample can be determined by the relative area of the peak corresponding to 3,5,5-trimethylhexanol compared to any impurity peaks. For instance, a purity of greater than 85.0% as determined by GC is a common specification for this compound. tcichemicals.comsigmaaldrich.com

GC is also invaluable for monitoring reactions, such as the esterification of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethyl-1-hexanol. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the disappearance of the starting materials and the appearance of the product can be tracked, allowing for the optimization of reaction conditions. The Kovats retention index, a standardized measure in gas chromatography, has been reported for 3,5,5-trimethyl-1-hexanol on both standard non-polar and polar columns. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone analytical technique for the analysis of volatile and semi-volatile organic compounds like 3,5,5-trimethylhexanol. ufl.edumeasurlabs.com The method is widely employed for assessing the purity of trimethylhexanol and for monitoring its formation during chemical synthesis. The fundamental principle of GC involves vaporizing a sample into a gaseous mobile phase (typically an inert gas like helium or nitrogen) which then carries the sample through a stationary phase within a long, thin capillary column. ufl.edupostnova.com Separation is achieved based on the differential partitioning of compounds between the two phases; compounds with weaker interactions with the stationary phase elute from the column faster. ufl.edu

To be suitable for GC analysis, a compound must possess sufficient volatility and thermal stability to exist in a gaseous state at temperatures up to 400-450°C without decomposing. postnova.com this compound, with a boiling point of 193–194°C, is well-suited for this technique.

Following separation in the column, the eluting compounds enter a Flame Ionization Detector. The FID utilizes a hydrogen-air flame to combust the organic molecules, producing ions. nawah-scientific.comchromatographyonline.com This generation of ions creates a small electrical current between two electrodes, which is proportional to the mass of the organic substance being burned. ufl.edunawah-scientific.com This allows for the precise quantification of the compound. While highly sensitive to hydrocarbons, the FID is unresponsive to common inorganic molecules such as CO, CO2, and H2O. measurlabs.comchromatographyonline.com

For the specific analysis of 3,5,5-trimethylhexanol, the choice of GC column is critical. To resolve it from its isomers, such as other isononyl alcohols, a polar capillary column is recommended. An example of such a column is the DB-WAX, which has a polyethylene (B3416737) glycol stationary phase, providing good selectivity for alcohols and other polar compounds. gcms.cz The purity of commercial-grade this compound is often reported using GC, with typical assays being greater than 85.0%. vwr.comtcichemicals.comsigmaaldrich.com

The table below summarizes typical parameters and findings related to the GC-FID analysis of this compound.

ParameterDescriptionRelevance to this compound Analysis
Technique Gas Chromatography-Flame Ionization Detection (GC-FID)Standard method for purity assessment and quantification. vwr.com
Stationary Phase (Column) Polar capillary columns (e.g., DB-WAX, other wax-type phases)Essential for separating 3,5,5-trimethylhexanol from its structural isomers. gcms.cz
Mobile Phase (Carrier Gas) Helium, Hydrogen, or NitrogenTransports the vaporized sample through the column. ufl.edu
Detector Flame Ionization Detector (FID)Provides high sensitivity and a wide linear range for quantifying hydrocarbons like this compound. chromatographyonline.com
Application Purity analysis, reaction monitoringUsed to determine the percentage purity of analytical standards and commercial products and to monitor the progress of esterification reactions. sigmaaldrich.com

Other Chromatographic Techniques for Separation and Analysis

While GC-FID is a primary tool for quantification and purity control, other chromatographic techniques provide complementary information, particularly for identification and analysis in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of a gas chromatograph with the identification power of a mass spectrometer. measurlabs.com After compounds are separated in the GC column, they are introduced into the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure, allowing for highly confident identification. nih.gov GC-MS is invaluable for identifying unknown compounds in a mixture. measurlabs.com

This technique has been used to identify 3,5,5-trimethylhexanol as one of the volatile organic compounds (VOCs) produced by bacteria and in essential oil profiles. nih.govresearchgate.net For instance, in a study of volatiles emitted by Bacillus strain D13, compounds were collected from the headspace using solid-phase microextraction (SPME) and subsequently analyzed by GC-MS, which successfully identified 3,5,5-trimethylhexanol among the emitted substances. nih.gov Similarly, GC-MS has been used to analyze substances that migrate from consumer products, such as toothbrushes, into artificial saliva, with 3,5,5-trimethyl-1-hexanol being one of the compounds detected. mst.dk

High-Performance Liquid Chromatography (HPLC) is another key separation technique. The primary difference between HPLC and GC is that the mobile phase in HPLC is a liquid, whereas in GC it is a gas. researchgate.net HPLC is used to separate, identify, and quantify components in a mixture and is particularly suited for compounds that are non-volatile or thermally unstable. While this compound is volatile, HPLC can be used for its purification or for the analysis of its non-volatile derivatives. For example, preparative HPLC with a C18 column has been suggested for the purification of related compounds. In some microbiological studies, HPLC and ion chromatography have been used alongside GC to analyze a wide spectrum of emitted compounds, including alcohols. diva-portal.org

These alternative chromatographic methods, especially GC-MS, are crucial for the unambiguous identification of this compound and its derivatives in complex environmental, biological, or industrial samples.

Computational Chemistry and Theoretical Modeling of Trimethylhexanol Systems

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule, from which various properties such as its geometry and energy can be derived.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. amrita.educhemrxiv.org This value is crucial for calculating the enthalpy changes in chemical reactions. amrita.edu For 3,5,5-Trimethyl-1-hexanol, calculated values for the standard enthalpy of formation are available, providing insight into its thermodynamic stability. These values are often determined using computational methods like the Joback method, which estimates thermochemical data based on molecular structure.

Calculated Standard Enthalpy of Formation for 3,5,5-Trimethyl-1-hexanol
PropertyValueUnitSource/Method
Enthalpy of Formation (Gas, ΔfH°gas)-395.35kJ/molJoback Calculated Property researchgate.net
Enthalpy of Formation (Liquid, ΔfH°liquid)-456.90kJ/molNIST researchgate.net

Dihedral angles, or torsion angles, describe the rotation around a chemical bond and are critical in defining the three-dimensional conformation of a molecule. amrita.eduyoutube.com For a flexible molecule like trimethylhexanol, which possesses several rotatable single bonds, a dihedral angle analysis is essential for identifying its stable conformers (isomers that can be interconverted by rotation about single bonds). nih.govpearson.com

The analysis involves systematically rotating specific bonds and calculating the corresponding potential energy at each increment. unicamp.br This process generates a potential energy surface that reveals the low-energy conformations. unicamp.br For instance, in studies of smaller alcohols like ethanol and cyclohexanol, quantum chemical methods have been used to determine the dihedral angle distributions and identify the most stable gauche and trans conformers. scielo.brresearchgate.net A similar approach for this compound would identify the preferred spatial arrangements of its branched alkyl chain, which in turn influence its physical properties and interactions with other molecules.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tohoku.ac.jpnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of molecules like this compound in various environments, such as in aqueous solution or interacting with surfaces. tohoku.ac.jpsemanticscholar.orgchemrxiv.org

These simulations allow for a thorough conformational analysis by exploring the potential energy landscape of the molecule and identifying the most populated conformational states. unipd.it For long-chain and branched alcohols, MD simulations can elucidate how the molecular structure affects properties like adsorption behavior, diffusion, and interactions with solvents. researchgate.net This information is critical for understanding how this compound behaves in complex systems, such as in formulations or biological environments.

Environmental Distribution Modeling (e.g., Fugacity Models)

Fugacity models are multimedia environmental models used to predict the partitioning and fate of chemicals in the environment. nih.gov The concept of fugacity, which can be described as the "escaping tendency" of a chemical from a particular phase, is used to determine how a substance like this compound will distribute among different environmental compartments such as air, water, soil, sediment, and biota. nih.govrsc.org

These models exist in several levels of complexity (Levels I, II, and III), progressing from simple equilibrium distribution in a closed system (Level I) to a steady-state, non-equilibrium model that includes processes like degradation and intermedia transport (Level III). canada.ca To run a fugacity model for this compound, key input data are required, including its physical-chemical properties (e.g., molecular weight, water solubility, vapor pressure, octanol-water partition coefficient) and emission rates into the environment. acs.orgresearchgate.net The output of the model provides a comprehensive picture of the chemical's likely environmental concentrations and persistence. nih.gov

Docking Simulations in Mechanistic Biodegradation Studies of Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). rsc.org This method is particularly valuable in studying the biodegradation of compounds, as it can elucidate how a substrate fits into the active site of a metabolizing enzyme. researchgate.netresearchgate.net

In the context of this compound, docking simulations could be used to investigate its interaction with enzymes known to degrade alcohols, such as alcohol dehydrogenases (ADHs). frontiersin.orgnih.gov Studies on related branched and secondary alcohols have successfully used docking to understand substrate specificity and enantioselectivity of these enzymes. By simulating the binding of this compound to the active site of an ADH, researchers can predict the binding affinity (often expressed as binding energy in kcal/mol) and identify key interactions (e.g., hydrogen bonds, van der Waals forces) between the alcohol and the enzyme's amino acid residues. rsc.orgresearchgate.net This information provides mechanistic insights into its potential for biodegradation and the specific metabolic pathways involved.

Structure Property Relationship Investigations of Trimethylhexanol and Its Esters Non Biological Focus

Influence of Branching on Molecular Properties (e.g., Volatility, Thermal Stability)

The branching in the carbon chain of alcohols has a significant impact on their physical properties, including volatility and thermal stability.

Volatility:

The boiling point of an alcohol is a key indicator of its volatility. Generally, for a given number of carbon atoms, branched-chain alcohols tend to have lower boiling points and thus higher volatility compared to their straight-chain isomers. libretexts.orgwikipedia.org This is because the branching disrupts the ability of the molecules to pack closely together, leading to weaker intermolecular van der Waals forces. libretexts.org However, in the case of 3,5,5-trimethyl-1-hexanol, its boiling point is reported to be around 193-202 °C. nih.gov This is notably higher than that of some less branched C9 alcohols, suggesting that the specific arrangement and high degree of branching in 3,5,5-trimethylhexanol also play a role in its volatility.

The introduction of branching in the alcohol moiety of esters can also lead to products with good low-temperature performance and high flash points. srce.hr

Thermal Stability:

The branching within the molecular structure generally enhances the thermal stability of alcohols and their derivatives. mdpi.comontosight.aiicheme.org Esters derived from 3,5,5-trimethylhexanol are noted for their high thermal resistance and good oxidation stability. researchgate.net This increased stability is attributed to the steric hindrance provided by the bulky branched groups, which can protect the more reactive parts of the molecule from thermal degradation. mdpi.com Research on biolubricants has shown that incorporating alkyl branching into fatty acid chains significantly improves both oxidative and hydrolytic stability. mdpi.com Similarly, esters of neopentyl polyols, which feature a quaternary carbon atom similar to the neopentyl-like structure in 3,5,5-trimethylhexanol, exhibit superior thermal stability. taylorfrancis.com

The table below compares the boiling points of 3,5,5-trimethyl-1-hexanol with one of its isomers, 2,5,5-trimethylhexan-1-ol, illustrating the effect of branch positioning on volatility.

CompoundBoiling Point (°C)
3,5,5-Trimethyl-1-hexanol193-202 nih.gov
2,5,5-Trimethylhexan-1-ol185-190 ontosight.ai

Correlating Structural Features with Solubility Characteristics

The solubility of a substance is determined by the principle of "like dissolves like." 3,5,5-Trimethyl-1-hexanol is an aliphatic alcohol with a significant nonpolar hydrocarbon portion and a polar hydroxyl (-OH) group. nih.gov

Solubility in Water: The long, branched alkyl chain makes the molecule predominantly nonpolar. Consequently, 3,5,5-trimethyl-1-hexanol is reported to be insoluble or only slightly soluble in water. wikipedia.orgnih.govtcichemicals.comsynerzine.com The hydrophobic nature of the nine-carbon chain outweighs the hydrophilic character of the single hydroxyl group.

Solubility in Organic Solvents: Due to its largely nonpolar character, 3,5,5-trimethyl-1-hexanol is soluble in many organic solvents. wikipedia.orgnih.govontosight.aitcichemicals.com This includes alcohols, ethers, acetone, benzene (B151609), and chloroform (B151607). nih.govtcichemicals.com The van der Waals forces between the trimethylhexanol molecules and the molecules of nonpolar or moderately polar organic solvents are comparable, allowing for miscibility. libretexts.org

The structural isomerism also plays a role in solubility. While direct comparative data for all isomers is scarce, it is generally observed that increased branching can affect solubility in polar solvents. However, the dominant factor for this compound's solubility remains the large hydrocarbon part of the molecule.

Structure-Dependent Electrical Resistivity and Water Resistance in this compound Esters

Esters of 3,5,5-trimethylhexanol have been found to possess exceptional electrical resistivity and water resistance, properties that are highly dependent on the unique branched structure of the alcohol. google.com

When used as plasticizers for polymers like polyvinyl chloride (PVC), these esters impart outstanding electrical properties that are superior to those derived from less branched or straight-chain alcohols such as n-octanol and 2-ethyl hexanol. google.com The highly branched nature of the 3,5,5-trimethylhexanol residue, specifically the neopentyl-like grouping, is credited for these superior characteristics. google.com This structure likely hinders the mobility of charge carriers within the material, thus increasing electrical resistivity.

Furthermore, compositions plasticized with these esters exhibit very low water extraction, indicating excellent water resistance. google.com This property ensures that the material remains flexible and maintains its integrity even when exposed to humid or wet conditions over long periods. google.com The bulky, hydrophobic alkyl groups of the ester effectively repel water molecules, preventing them from penetrating the polymer matrix.

The table below presents a comparison of the electrical resistivity of a PVC composition plasticized with di-(3,5,5-trimethylhexyl) phthalate (B1215562) versus one plasticized with di-(2-ethylhexyl) phthalate, demonstrating the superior performance of the this compound ester. google.com

PlasticizerElectrical Resistivity (ohm-cm)
Di-(3,5,5-trimethylhexyl) PhthalateData indicates marked superiority google.com
Di-(2-ethylhexyl) PhthalateLower than the this compound ester google.com

Steric and Electronic Effects on Hydrolysis Rates of this compound Esters

The hydrolysis of an ester, the reverse reaction of esterification, is significantly influenced by both steric and electronic factors related to the alcohol and carboxylic acid components. union.eduucoz.commasterorganicchemistry.com

Steric Effects:

The rate of ester hydrolysis, particularly under basic conditions (saponification), is highly sensitive to steric hindrance around the carbonyl carbon of the ester group. union.eduarkat-usa.org The bulky, highly branched structure of the 3,5,5-trimethylhexyl group creates considerable steric hindrance. google.com This steric bulk shields the carbonyl carbon from nucleophilic attack by a hydroxide (B78521) ion or water molecule, which is the initial step in the common BAC2 hydrolysis mechanism. union.eduucoz.com Consequently, esters of 3,5,5-trimethylhexanol are expected to hydrolyze much more slowly than esters of less hindered, straight-chain alcohols. union.eduucoz.com This increased resistance to hydrolysis contributes to the stability of products formulated with these esters. mdpi.com

Electronic Effects:

The combination of these steric and electronic factors leads to the high hydrolytic stability observed in esters derived from 3,5,5-trimethylhexanol, making them suitable for applications requiring long-term durability and resistance to chemical degradation. researchgate.net

Q & A

Q. What are the standard methods for determining the purity and identity of 3,5,5-trimethylhexanol in synthetic chemistry?

To confirm the identity and purity of 3,5,5-trimethylhexanol, researchers should:

  • Perform gas chromatography-mass spectrometry (GC-MS) to verify molecular structure.
  • Use nuclear magnetic resonance (NMR) spectroscopy for functional group analysis.
  • Measure purity via high-performance liquid chromatography (HPLC) or Karl Fischer titration for water content.
  • For new compounds, provide elemental analysis and spectral data (IR, 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR) .
  • Compare results with literature values (e.g., CAS 3452-97-9) from authoritative databases like NIST .

Q. How can researchers accurately measure the aqueous solubility of 3,5,5-trimethylhexanol?

Key steps include:

  • Use shake-flask method with controlled temperature (e.g., 20°C) and agitation.
  • Quantify solubility via gravimetric analysis or UV-Vis spectroscopy after phase separation.
  • Validate results against published data (e.g., 0.45 g/L at 20°C ).
  • Consider factors like pH, cosolvents, and ionic strength, which may alter solubility .

Q. What are the primary applications of 3,5,5-trimethylhexanol in organic synthesis?

Common uses include:

  • Esterification reactions (e.g., with oleic acid to produce lubricants or surfactants) .
  • Solvent in Grignard reactions due to its stability and moderate polarity.
  • Intermediate in fragrance synthesis, leveraging its branched-chain structure for volatility control .

Advanced Research Questions

Q. How can conflicting data on catalyst efficiency in 3,5,5-trimethylhexanol esterification be resolved?

Example case: A study shows a 5% decrease in conversion after catalyst reuse .

  • Experimental design adjustments :
  • Test catalyst stability under varying temperatures, solvent systems, and washing protocols.
  • Perform X-ray diffraction (XRD) or BET surface area analysis to assess structural degradation.
    • Statistical analysis :
  • Apply ANOVA to evaluate significance of conversion rate changes across replicates.
  • Use control experiments (e.g., fresh catalyst vs. reused) to isolate variables .

Q. What experimental strategies are effective in studying 3,5,5-trimethylhexanol’s antimicrobial activity as a VOC?

Methodology for microbial inhibition studies:

  • Agar diffusion assays : Expose pathogens (e.g., Xanthomonas oryzae) to VOC gradients.
  • Headspace GC-MS : Quantify VOC concentrations in gaseous phases.
  • Dose-response modeling : Correlate 3,5,5-trimethylhexanol concentration with growth inhibition (IC50_{50}) .
  • Include controls (e.g., inert solvents) and validate with genetic assays (e.g., RNA-seq for stress-response genes) .

Q. How can researchers optimize the synthesis of 3,5,5-trimethylhexanol derivatives for enhanced biodegradability?

Steps for green chemistry approaches:

  • Screen biocatalysts (e.g., lipases) for regioselective modifications.
  • Employ lifecycle assessment (LCA) to evaluate environmental impact of synthetic routes.
  • Analyze degradation pathways via high-resolution mass spectrometry (HRMS) and microbial consortium assays .

Methodological Considerations

Q. What are best practices for documenting experimental procedures involving 3,5,5-trimethylhexanol?

  • Follow IUPAC nomenclature and report CAS/EINECS numbers (e.g., 3452-97-9, 222-376-7) .
  • Include detailed synthesis protocols (e.g., reaction time, catalyst loading) in Supplementary Information .
  • Adhere to GHS guidelines for hazard communication (e.g., flammability, aquatic toxicity) .

Q. How should researchers address discrepancies in solubility data across studies?

  • Cross-reference standardized databases (e.g., NIST Chemistry WebBook, CRC Handbook) .
  • Replicate experiments under identical conditions (temperature, solvent grade).
  • Report uncertainties (e.g., ±0.05 g/L) and statistical confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.